molecular formula C10H10BrNO B13673240 6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No.: B13673240
M. Wt: 240.10 g/mol
InChI Key: CZYIKLIMPALZCD-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a chemical compound that belongs to the class of benzoazepines This compound is characterized by a bromine atom attached to the benzene ring and a ketone group at the 5th position of the azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves the bromination of a precursor compound followed by cyclization. One common method involves the use of 2-(2’-bromophenyl)ethynylaniline as a starting material. The bromination is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is unique due to the presence of the bromine atom and the ketone group, which confer specific reactivity and potential biological activities. These features distinguish it from other similar compounds and make it valuable for various research applications.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

6-bromo-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C10H10BrNO/c11-7-3-1-4-8-10(7)9(13)5-2-6-12-8/h1,3-4,12H,2,5-6H2

InChI Key

CZYIKLIMPALZCD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC=C2Br)NC1

Origin of Product

United States

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